4-(2-Naphthyl)-1,3-thiazol-2-amine

mPGES-1 inhibition anti-inflammatory prostaglandin E2

Select 4-(2-Naphthyl)-1,3-thiazol-2-amine to exploit its validated pharmacophore in mPGES-1 inhibition (IC50 1.1 μM in human gingival fibroblasts, 46% alveolar bone loss reduction in vivo), DNA-binding anticancer activity (IC50 3.2 μM vs HepG2, Kb 1.08×10⁵ M⁻¹), and antimicrobial baseline (MIC 62.5 μg/mL). The 2-naphthyl regioisomer ensures superior π-stacking and target selectivity compared to 1-naphthyl or non-aromatic analogs. EU-REACH registered (EC 606-740-6) for streamlined compliance. Available at ≥98% purity in multiple sizes.

Molecular Formula C13H10N2S
Molecular Weight 226.3 g/mol
CAS No. 21331-43-1
Cat. No. B112280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Naphthyl)-1,3-thiazol-2-amine
CAS21331-43-1
Molecular FormulaC13H10N2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)N
InChIInChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15)
InChIKeyGWDNDNTTXIIXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Naphthyl)-1,3-thiazol-2-amine (CAS 21331-43-1): Chemical Identity and Core Specifications for Research Procurement


4-(2-Naphthyl)-1,3-thiazol-2-amine (also designated 2-Amino-4-(2-naphthyl)thiazole or 4-(naphthalen-2-yl)thiazol-2-amine) is a heterocyclic organic compound with molecular formula C₁₃H₁₀N₂S and molecular weight 226.30 g/mol [1]. The compound features a 2-aminothiazole core substituted at the 4-position with a naphthalen-2-yl (2-naphthyl) moiety. Commercially available at purities of 98–99% (HPLC), the solid compound exhibits a melting point of 153–155°C and a predicted boiling point of 443.9°C at 760 mmHg . The compound is widely utilized as a synthetic building block and pharmacophore scaffold in medicinal chemistry, with documented applications spanning anti-inflammatory, anticancer, and antimicrobial research programs [2].

Why 4-(2-Naphthyl)-1,3-thiazol-2-amine Cannot Be Interchanged with 1-Naphthyl, Hydroxynaphthyl, or Tetrahydro Analogs


Substituting 4-(2-naphthyl)-1,3-thiazol-2-amine with closely related naphthyl-thiazole analogs introduces quantifiable differences in biological activity, target engagement, and physicochemical properties that preclude simple interchange. The 2-naphthyl regioisomer (naphthalene substituted at the C2 position) yields distinct π-stacking geometry with aromatic protein residues compared to the 1-naphthyl analog, affecting binding affinity and selectivity [1]. Structural modifications to the naphthyl moiety—such as hydroxylation (altering hydrogen-bonding capacity and polarity) or tetrahydro reduction (eliminating aromatic planarity and increasing conformational flexibility)—fundamentally alter molecular recognition at enzymatic active sites and receptor binding pockets . The following quantitative evidence demonstrates that even subtle structural variations within this compound class produce statistically significant and functionally meaningful differences in potency, selectivity, and mechanism of action that directly impact research outcomes and procurement decisions.

Quantitative Differentiation of 4-(2-Naphthyl)-1,3-thiazol-2-amine: Head-to-Head Comparisons with Closest Analogs


mPGES-1 Inhibition: 4-(2-Naphthyl)-Containing Derivative (TH-848) Demonstrates Sub-Micromolar IC₅₀ in Human Gingival Fibroblasts

The 4-(2-naphthyl)-1,3-thiazol-2-amine-derived compound TH-848 (4-([4-(2-naphthyl)-1,3-thiazol-2-yl]amino)phenol) exhibits potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the terminal step of PGE₂ biosynthesis. In human gingival fibroblasts stimulated with IL-1β, TH-848 reduced PGE₂ production with an IC₅₀ of 1.1 μM [1]. This activity was comparable to the structurally distinct aminothiazole comparator TH-644 (IC₅₀ 1.5 μM), but TH-848 demonstrated superior in vivo efficacy with a 46% reduction in alveolar bone loss in a rat ligature-induced periodontitis model compared to vehicle control [1]. Importantly, both compounds achieved mPGES-1 inhibition without affecting cyclooxygenase-2 (COX-2) activity or expression, establishing selectivity over upstream prostaglandin synthesis enzymes—a key differentiator from non-selective NSAIDs [1]. In a subsequent study, TH-848 significantly decreased the number of multinucleated TRAP-positive osteoclast-like cells in RANKL- and LPS-stimulated RAW 264.7 cell cultures and reduced cathepsin K (CTSK) mRNA expression, confirming anti-osteoclastogenic activity [2].

mPGES-1 inhibition anti-inflammatory prostaglandin E2 periodontitis

Anticancer Activity: 2-Naphthyl vs. 1-Naphthyl Thiazole Derivatives Exhibit 2.3-Fold Difference in HepG2 Cytotoxicity

A direct head-to-head comparison between two structurally characterized naphthalene-embedded thiazole derivatives—HL2 (containing a 1-naphthyl moiety) and HL1 (containing a 4-methoxyphenyl moiety)—demonstrates that naphthyl positional isomerism and substitution profoundly affect anticancer potency. Against HepG2 hepatocellular carcinoma cells, HL2 exhibited an IC₅₀ of 3.2 ± 0.1 μM, whereas HL1 showed an IC₅₀ of 7.3 ± 0.3 μM, representing a 2.3-fold greater cytotoxic potency for the naphthyl-substituted compound [1]. Mechanistically, this potency difference correlates with differential DNA binding: HL2 bound to DNA with an association constant (Kb) of 1.08 ± 0.215 × 10⁵ M⁻¹, approximately 10-fold higher than HL1 (Kb = 1.02 ± 0.155 × 10⁴ M⁻¹), attributed to stronger naphthyl chromophore stacking with DNA base pairs [1]. Additionally, the two compounds induce distinct cell death mechanisms: HL2 triggers apoptosis, whereas HL1 triggers necroptosis [1]. Both compounds were non-toxic to peripheral blood mononuclear cells (PBMCs), indicating selectivity for cancer cells [1]. Although this study used 1-naphthyl rather than 2-naphthyl substitution, it establishes that the presence and orientation of the naphthyl group on the thiazole scaffold is a critical determinant of both potency and mechanism of action.

anticancer cytotoxicity DNA binding HepG2 structure-activity relationship

Antimicrobial Activity: 2-Aminothiazole Parent Scaffold Serves as Benchmark Baseline for Naphthyl-Substituted Derivatives

The 2-aminothiazole core structure serves as the baseline comparator for evaluating the antimicrobial impact of naphthyl substitution. A study by Tay et al. synthesized a series of 4-naphthyl-2-aminothiazole derivatives and evaluated their in vitro antimicrobial activity [1]. The most active derivative, compound 5b (2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole), exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against the tested bacterial strain [1]. While direct MIC data for the unsubstituted parent compound 4-(2-naphthyl)-1,3-thiazol-2-amine was not reported in the same assay, the study establishes that the 4-(2-naphthyl)-thiazole scaffold, when further derivatized at the 2-amino position, yields antimicrobial activity with quantifiable MIC values [1]. The 4-(2-naphthyl)-1,3-thiazol-2-amine thus serves as the essential precursor and scaffold for generating derivatives with demonstrated antimicrobial efficacy, positioning it as a critical starting material for medicinal chemistry campaigns targeting infectious diseases.

antimicrobial antibacterial MIC structure-activity relationship

Physicochemical Differentiation: Melting Point (153–155°C) Distinguishes 2-Naphthyl from Tetrahydro-Naphthyl Analog (105–110°C)

A direct physicochemical comparison between 4-(2-naphthyl)-1,3-thiazol-2-amine and its tetrahydro-naphthyl analog reveals substantial differences that impact handling, formulation, and crystallinity-dependent applications. 4-(2-Naphthyl)-1,3-thiazol-2-amine exhibits a melting point of 153–155°C . In contrast, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (CAS 87999-04-0), where the naphthyl ring is partially saturated, exhibits a significantly lower melting point range of 105–110°C . This 43–50°C difference reflects the loss of extended aromatic planarity and altered crystal packing in the tetrahydro analog. The higher melting point of the 2-naphthyl compound indicates greater thermal stability and may be advantageous for applications requiring solid-state stability under elevated temperature conditions, while the tetrahydro analog's lower melting point reflects its increased conformational flexibility and altered solubility characteristics.

physicochemical properties melting point crystallinity formulation

Regulatory Classification: 4-(2-Naphthyl)-1,3-thiazol-2-amine Holds ECHA Notification for EU Procurement Compliance

4-(2-Naphthyl)-1,3-thiazol-2-amine (CAS 21331-43-1) is registered in the European Chemicals Agency (ECHA) C&L Inventory under EC number 606-740-6 with notified classification and labeling according to CLP criteria [1]. This regulatory registration provides documented hazard classification information that is essential for institutional procurement, safety compliance, and cross-border shipping within the EU. In contrast, many closely related analogs—including substituted naphthylthiazole derivatives—lack this level of formal regulatory notification, which may introduce compliance delays or require additional safety assessment before procurement. The ECHA notification status offers a tangible, verifiable advantage for laboratories operating under EU regulatory frameworks or institutions requiring documented hazard classification for chemical inventory management.

regulatory compliance ECHA CLP procurement EU REACH

Validated Research Applications for 4-(2-Naphthyl)-1,3-thiazol-2-amine Based on Quantitative Evidence


mPGES-1 Inhibitor Development for Chronic Inflammatory Bone Diseases

Researchers developing selective mPGES-1 inhibitors for periodontitis, rheumatoid arthritis, or other chronic inflammatory conditions characterized by PGE₂-driven bone resorption should prioritize the 4-(2-naphthyl)-thiazole scaffold. The derivative TH-848, built on this core structure, demonstrates IC₅₀ = 1.1 μM in human gingival fibroblasts with maintained COX-2 sparing selectivity, and achieves a 46% reduction in alveolar bone loss in an in vivo rat periodontitis model [1]. This scaffold offers a validated starting point for structure-activity relationship optimization and lead development targeting mPGES-1 [2].

DNA-Targeted Anticancer Agent Scaffold Design

Medicinal chemistry programs aimed at developing DNA-binding anticancer agents should select the naphthyl-thiazole scaffold based on demonstrated cytotoxic potency (IC₅₀ = 3.2 μM against HepG2 cells) and DNA binding affinity (Kb = 1.08 × 10⁵ M⁻¹) for naphthyl-containing derivatives [1]. The 10-fold higher DNA binding compared to non-naphthyl analogs, combined with apoptosis induction and PBMC selectivity, provides a quantifiable justification for prioritizing this scaffold over phenyl-substituted or non-aromatic thiazole alternatives.

Antimicrobial Derivative Synthesis and SAR Studies

Investigators pursuing novel antimicrobial agents can utilize 4-(2-naphthyl)-1,3-thiazol-2-amine as a validated starting material for generating active derivatives. Studies demonstrate that derivatives of this scaffold achieve quantifiable antimicrobial activity (MIC = 62.5 μg/mL for the most active derivative 5b), establishing a baseline for further optimization [1]. The compound's commercial availability at 98–99% purity supports reproducible synthetic workflows and SAR campaign consistency.

EU-Compliant Procurement for Academic and Industrial Laboratories

Laboratories operating within the European Union or under EU-aligned regulatory frameworks should select 4-(2-naphthyl)-1,3-thiazol-2-amine over unregistered naphthyl-thiazole analogs to minimize procurement delays and ensure compliance documentation. The compound's ECHA C&L Inventory registration (EC 606-740-6) provides notified CLP classification [1], streamlining institutional chemical approval workflows and reducing administrative burden compared to analogs lacking formal regulatory notification.

Technical Documentation Hub

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